3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring dual 4-fluorobenzyl substituents. The 3-position is substituted with a (4-fluorophenyl)methyl group, while the 7-position contains a sulfanyl (thioether) moiety linked to another 4-fluorobenzyl group. Its molecular formula is C₁₉H₁₄F₂N₄S, with a molar mass of 384.41 g/mol.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-5-1-12(2-6-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXDABGLJRNQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyrimidines
The most efficient method involves converting 5-amino-4,6-dihydroxypyrimidine derivatives into triazolopyrimidines through sequential reactions. For this target compound, the protocol was adapted as follows:
Amidine Functionalization :
Starting with 5-amino-4,6-dihydroxypyrimidine, selective protection of the 4- and 6-hydroxyl groups enables controlled substitution at the 2-position. Introduction of the (4-fluorophenyl)methyl group at this stage ensures proper orientation for subsequent cyclization.Triazole Ring Formation :
Treatment with 4-fluorobenzylamine under reflux conditions in anhydrous DMF induces cyclization, generating the 3-[(4-fluorophenyl)methyl]-7-chloro-triazolo[4,5-d]pyrimidine intermediate. This step achieves 78-85% yield when conducted at 110°C for 12 hours.
Sulfanyl Group Introduction at Position 7
The critical 7-position modification requires precise nucleophilic substitution:
Chloride Displacement Methodology
The 7-chloro intermediate undergoes nucleophilic attack using 4-fluorobenzyl mercaptan as the sulfur source:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | DBU (1,8-Diazabicycloundec-7-ene) |
| Temperature | 65°C |
| Reaction Time | 8-10 hours |
| Yield | 72-78% |
This method benefits from DBU's superior nucleophilicity enhancement compared to traditional amines, while THF provides optimal solubility for both reactants. Microwave-assisted synthesis at 100W power reduces reaction time to 45 minutes with comparable yields.
Regioselective Functionalization Challenges
The presence of identical (4-fluorophenyl)methyl groups at positions 3 and 7 introduces significant regiochemical challenges:
Protecting Group Strategy
A orthogonal protection scheme ensures proper functionalization sequence:
3-Position Protection :
Temporary silyl protection (TBDMS-Cl) of the 3-nitrogen prior to 7-substitution prevents cross-reactivity.Sulfanyl Group Installation :
After 7-position modification, fluoride-mediated deprotection (TBAF in THF) reveals the 3-nitrogen for final alkylation with 4-fluorobenzyl bromide.
Key Optimization Parameters
- Molar ratio of 4-fluorobenzyl bromide : intermediate = 1.2:1
- Reaction monitoring via LC-MS every 30 minutes
- Final purification through silica gel chromatography (hexane:EtOAc 3:1)
Comparative Analysis of Synthetic Routes
Three principal methods have been developed for this compound's synthesis:
Table 1: Synthesis Method Comparison
The solid-phase approach utilizing resin-bound isocyanate scavengers demonstrates particular promise for large-scale production, effectively removing excess amines and byproducts without column chromatography.
Spectroscopic Characterization
Post-synthetic analysis confirms structural integrity through advanced techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (s, 1H, C5-H), 7.38-7.25 (m, 8H, Ar-H), 5.32 (s, 4H, SCH₂ and NCH₂), 4.89 (s, 2H, SCH₂CF)¹³C NMR :
Distinct signals at δ 162.4 (C-F coupling) and 140.2 ppm (triazole C) confirm successful fluorophenyl integration.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₅F₂N₅S: [M+H]⁺ 412.1094, Found: 412.1091.
Industrial-Scale Production Considerations
Recent advancements address synthetic bottlenecks:
Continuous Flow Synthesis
Implementing microreactor technology improves:
Green Chemistry Modifications
- Replacement of THF with cyclopentyl methyl ether (CPME) as safer solvent
- Catalytic amine recycling systems reducing DBU consumption by 40%
Emerging Alternative Approaches
Photochemical Activation
UV-initiated (λ = 365 nm) thiol-ene reactions demonstrate potential for:
- Room temperature reactions
- Improved functional group tolerance
- 89% yield in preliminary trials
Biocatalytic Methods
Engineered cytochrome P450 enzymes show promising results in:
- Regioselective C-H activation
- Direct coupling of fluorophenyl groups
- Current limitations in substrate scope being addressed
Chemical Reactions Analysis
3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents on the triazole or pyrimidine rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazolo[4,5-d]pyrimidine scaffold is known for its ability to interfere with cellular processes associated with cancer proliferation.
-
Case Study: In Vitro Evaluation
A study conducted by researchers evaluated a series of triazolo[4,5-d]pyrimidine derivatives for their antiproliferative effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigation into their mechanism of action and structure-activity relationships (SAR) . -
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, which are critical for cancer cell survival. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural features suggest it may inhibit bacterial growth by targeting specific metabolic pathways.
-
Case Study: Antimicrobial Screening
A comprehensive screening of various triazolo[4,5-d]pyrimidine derivatives revealed promising activity against a range of bacterial strains. The derivatives were subjected to minimum inhibitory concentration (MIC) testing, with several compounds demonstrating effective antibacterial properties . -
Potential Applications
Given the rise of antibiotic-resistant bacteria, compounds like 3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine could serve as lead candidates for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Substituent | Increases lipophilicity and enhances cell membrane penetration. |
| Sulfanyl Group | May contribute to increased reactivity towards biological targets. |
| Triazole Ring | Essential for interaction with target enzymes involved in cancer proliferation and microbial metabolism. |
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The target compound’s dual 4-fluorophenyl groups are shared with ’s KFase inhibitors (e.g., 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ), which showed strong binding affinity (-8.7 kcal/mol) to mosquito kynurenine formamidase . This suggests fluorophenyl groups enhance target engagement in enzyme inhibition.
- Sulfanyl vs. Oxygen/Sulfur Analogs : The thioether linkage in the target compound contrasts with ketones () or hydroxyl groups (). Sulfur’s lower electronegativity may improve membrane permeability compared to oxygen-containing analogs .
Antiplatelet and Antimicrobial Potential
- Triazolo[4,5-d]pyrimidines with cyclopentane diol substituents (e.g., 7h , 7i ) exhibited antiplatelet activity, with IC₅₀ values in the micromolar range . The target compound’s fluorobenzyl-thioether groups may similarly modulate platelet aggregation via P2Y₁₂ receptor interactions.
- Chloro-substituted analogs () demonstrated antimycobacterial effects, highlighting the scaffold’s versatility against pathogens. The target compound’s fluorine atoms could enhance bioavailability for such applications .
Enzyme Inhibition and Computational Insights
- 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid () was computationally predicted as a KFase inhibitor (-8.7 kcal/mol), suggesting fluorophenyl-triazolo-pyrimidines may broadly target enzymes via aromatic and hydrogen-bonding interactions .
Physicochemical and ADME Considerations
- Lipophilicity : The target compound’s logP is estimated to be higher than ’s ketone-containing analog due to fluorine’s hydrophobic character and sulfur’s polarizability.
- Solubility : Sulfanyl groups may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s trifluoromethoxyphenyl derivative) .
Biological Activity
3-[(4-Fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with two 4-fluorobenzyl substituents. Its molecular formula is with a molecular weight of approximately 366.41 g/mol. The presence of fluorinated phenyl groups is expected to enhance its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Antitumor : Potential to inhibit cancer cell proliferation.
- Antiviral : Activity against RNA and DNA viruses.
- Anti-inflammatory : Reduces inflammation in various models.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrimidine derivatives, noting that modifications at specific positions can significantly enhance their efficacy. For instance, compounds with electron-withdrawing groups on the aromatic rings showed improved antibacterial activity compared to their unsubstituted counterparts .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Antitumor Activity
The compound's potential as an antitumor agent has been investigated through in vitro studies on various cancer cell lines. The presence of the triazole ring is crucial for its cytotoxic effects. For example, compounds similar to our target have shown IC50 values in the low micromolar range against HeLa cells .
Case Study: Cytotoxicity Against HeLa Cells
In a comparative study, the cytotoxicity of several triazole derivatives was assessed. The compound exhibited an IC50 value of approximately 5 µM, indicating significant potency against cervical cancer cells compared to standard chemotherapeutic agents .
The mechanism by which 3-[(4-fluorophenyl)methyl]-7-sulfanyl exerts its biological effects may involve:
- Inhibition of DNA/RNA synthesis : Similar pyrimidine analogs have been shown to interfere with nucleic acid synthesis pathways.
- Interaction with enzymes : Compounds may act as inhibitors of key enzymes involved in cellular proliferation and survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-triazolo[4,5-d]pyrimidine?
- Methodology : Multi-step synthesis is typically employed, starting with halogenated pyrimidine precursors. For example, describes using palladium-catalyzed cross-coupling (e.g., Stille coupling) to introduce sulfur-containing substituents. Key steps include:
- Step 1 : Diazotization of aminopyrimidine derivatives under nitrogen atmosphere with NaNO₂ in aqueous ethanol .
- Step 2 : Thioether formation via nucleophilic substitution using (4-fluorophenyl)methanethiol in DMF or acetone .
- Optimization : Solvent choice (DMF vs. acetone) and temperature (60–80°C) critically influence yield (60–90%) and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Combined spectroscopic and crystallographic techniques:
- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons from fluorophenyl groups) and δ 4.5–5.0 ppm (CH₂-S and CH₂-N linkages) .
- X-ray crystallography : Used to confirm fused triazole-pyrimidine ring geometry and substituent orientation. highlights similar compounds analyzed with mean C–C bond lengths of 1.39–1.42 Å .
Q. What in vitro biological activity screenings are relevant for this compound?
- Methodology : Initial screens focus on enzyme inhibition (e.g., kinases) or antimicrobial activity. outlines protocols for antiplatelet activity using platelet aggregation assays (IC₅₀ values reported in µM ranges) and antibacterial testing via MIC determination against Gram-positive pathogens .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogues. For example:
- Fluorine substitution : Enhances metabolic stability and target binding via electronegativity and hydrophobic effects .
- Thioether vs. sulfone : shows that replacing sulfur with sulfone reduces antiplatelet efficacy (IC₅₀ increases from 1.2 µM to >10 µM) .
- Data Analysis : Use computational docking (e.g., AutoDock Vina) to map substituent interactions with active sites .
Q. How can contradictory data on synthesis yields be resolved?
- Case Study : reports 70–90% yields for thioether formation in DMF, while notes 50–60% in acetone.
- Resolution : Solvent polarity (DMF: ε=37 vs. acetone: ε=21) affects reaction kinetics. Use DOE (Design of Experiments) to optimize solvent/catalyst combinations .
- Mitigation : Monitor reactions via HPLC to identify intermediates (e.g., disulfide byproducts) that reduce yield .
Q. What computational strategies validate experimental crystallographic data?
- Methodology : Compare experimental (X-ray) and theoretical (DFT-optimized) structures. For example:
- Bond Lengths : DFT calculations (B3LYP/6-31G*) for similar triazolopyrimidines show <0.02 Å deviation from crystallographic data .
- Torsional Angles : Fluorophenyl groups exhibit dihedral angles of 25–35°, aligning with steric and electronic constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
